1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one
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Overview
Description
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azepane ring, a hydroxyphenyl group, and a butanone moiety The azepane ring is a seven-membered nitrogen-containing heterocycle, while the hydroxyphenyl group is a phenol derivative The butanone moiety is a simple ketone
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction between an azepane derivative and a halogenated phenyl sulfide, followed by oxidation to introduce the ketone functionality. The reaction conditions typically require a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable synthesis processes.
Chemical Reactions Analysis
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the ketone moiety results in the corresponding alcohol.
Scientific Research Applications
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.
Biology: The hydroxyphenyl group imparts antioxidant properties, making the compound useful in studying oxidative stress and related biological processes.
Medicine: The azepane ring is a common feature in many pharmaceutical compounds, suggesting potential applications in drug discovery and development. The compound may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound’s chemical reactivity makes it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one depends on its specific application. In biological systems, the hydroxyphenyl group can interact with reactive oxygen species, neutralizing them and preventing oxidative damage. The azepane ring may interact with biological targets such as enzymes or receptors, modulating their activity. The ketone moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)-4-chlorophthalazine: This compound features an azepane ring and a chlorophthalazine moiety, highlighting the versatility of the azepane ring in different chemical contexts.
C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine: This compound contains an azepane ring and a cyclohexyl group, demonstrating the diverse structural possibilities of azepane derivatives.
2-{[4-(Azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: This compound combines an azepane ring with a pyrimidinyl and phenoxyphenyl group, illustrating the potential for creating multifunctional molecules.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918828-22-5 |
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Molecular Formula |
C16H23NO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-(4-hydroxyphenyl)sulfanylbutan-1-one |
InChI |
InChI=1S/C16H23NO2S/c1-13(20-15-8-6-14(18)7-9-15)12-16(19)17-10-4-2-3-5-11-17/h6-9,13,18H,2-5,10-12H2,1H3 |
InChI Key |
OBUPGBYRZGDETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCCCCC1)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
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